![molecular formula C13H14ClN B597045 6-tert-Butyl-4-chloro-quinoline CAS No. 18436-72-1](/img/structure/B597045.png)
6-tert-Butyl-4-chloro-quinoline
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Overview
Description
“6-tert-Butyl-4-chloro-quinoline” is a chemical compound with the molecular formula C13H14ClN . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Synthesis Analysis
The synthesis of “6-tert-Butyl-4-chloro-quinoline” and its derivatives could potentially involve the transesterification of β-keto esters . Transesterification is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance .
Molecular Structure Analysis
The molecular structure of “6-tert-Butyl-4-chloro-quinoline” consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The “6-tert-Butyl” and “4-chloro” groups are substituents on this quinoline core .
Chemical Reactions Analysis
The chemical reactions involving “6-tert-Butyl-4-chloro-quinoline” could potentially include reactions typical of quinolines and their derivatives . For example, quinolines can undergo electrophilic substitution reactions at the 5 and 8 positions .
Scientific Research Applications
Antifungal Activity
The compound has been found to exhibit excellent antifungal activity. A series of new 6-tert-butyl-8-chloro-2,3-dimethyl quinoline derivatives were designed and synthesized. The primarily antifungal assay results indicated that all of them exhibited excellent protective efficacy (100%) against Pyricularia oryae at 100 ppm . The compound 2p (6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-yl (2-chloro-5-trifluoromethyl)benzyl)carbonate) possessed the highest fungicidal efficacy against Pyricularia oryae, even at 10 ppm .
Drug Discovery
Quinoline, a vital scaffold for leads in drug discovery, plays a significant role in the fields of industrial and synthetic organic chemistry . The 6-tert-Butyl-4-chloro-quinoline could potentially be used as a lead compound in the development of new drugs.
Biological Activities
1,5-Naphthyridines, which are structurally similar to quinolines, have been found to exhibit a great variety of biological activities . Given the structural similarity, it’s possible that 6-tert-Butyl-4-chloro-quinoline may also exhibit a range of biological activities.
Ligands in Analytical Chemistry
Quinoline derivatives have found application as ligands in analytical chemistry . The 6-tert-Butyl-4-chloro-quinoline could potentially be used as a ligand in various analytical chemistry applications.
Hydrogen Acceptors
Quinoline derivatives have been used as hydrogen acceptors . The 6-tert-Butyl-4-chloro-quinoline, being a quinoline derivative, could potentially be used as a hydrogen acceptor in various chemical reactions.
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have been used in the manufacture of organic light-emitting diodes (OLEDs) . The 6-tert-Butyl-4-chloro-quinoline could potentially be used in the manufacture of OLEDs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-tert-butyl-4-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVMLZMNINVLIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279299 |
Source
|
Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-chloro-quinoline | |
CAS RN |
18436-72-1 |
Source
|
Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18436-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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